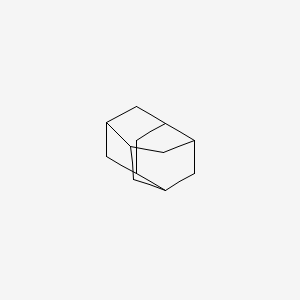
Iceane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It has a unique cage-like molecular structure, which can be visualized as three fused cyclohexane rings in the boat conformation or two such rings in the chair conformation, connected by three parallel (axial) bonds . The spatial arrangement of carbon atoms in iceane resembles the lonsdalite crystalline structure . The name “this compound” was proposed by chemist Louis Fieser, inspired by the arrangement of water molecules in ice .
Vorbereitungsmethoden
Iceane can be synthesized through various methods. One notable synthetic route involves the annelation of 11,11-dichloro- and 11,11-dibromo-tricyclo[4.4.1.0]undeca-3,8-diene with tetrachlorothiophen 1,1-dioxide, followed by an intramolecular Diels–Alder reaction . This method produces the hexacyclo[7.4.1.1.0.0.0]pentadec-3-ene system, which contains the this compound skeleton
Analyse Chemischer Reaktionen
Iceane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms. Common reagents and conditions for these reactions vary, but halogenation typically involves the use of halogens like chlorine or bromine under controlled conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Iceane has several scientific research applications, including:
Biology: While specific biological applications are limited, this compound’s structural properties may be explored in biomolecular research.
Medicine: There are no well-documented medicinal applications of this compound.
Industry: this compound’s industrial applications are limited, but its unique structure may be of interest in materials science and nanotechnology.
Wirkmechanismus
The mechanism by which iceane exerts its effects is primarily related to its structural properties Its cage-like structure and spatial arrangement of carbon atoms contribute to its stability and reactivity
Vergleich Mit ähnlichen Verbindungen
Iceane can be compared with other similar polycyclic hydrocarbons, such as:
Adamantane: Another polycyclic hydrocarbon with a cage-like structure, but with a different spatial arrangement of carbon atoms.
Twistane: Similar to this compound in terms of being a polycyclic hydrocarbon, but with a twisted structure.
Propellane: A polycyclic hydrocarbon with a propeller-like structure.
Hexanitrohexaazaisowurtzitane: A polycyclic compound with a more complex structure and different chemical properties. This compound’s uniqueness lies in its specific cage-like structure and the spatial arrangement of its carbon atoms, which resemble the lonsdalite crystalline structure.
Eigenschaften
CAS-Nummer |
53283-19-5 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
tetracyclo[5.3.1.12,6.04,9]dodecane |
InChI |
InChI=1S/C12H18/c1-7-2-11-3-8(1)10-4-9(7)5-12(11)6-10/h7-12H,1-6H2 |
InChI-Schlüssel |
KZNNISMAUNEBPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1C4CC2CC3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


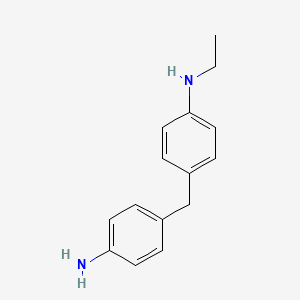


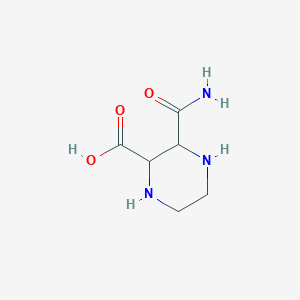
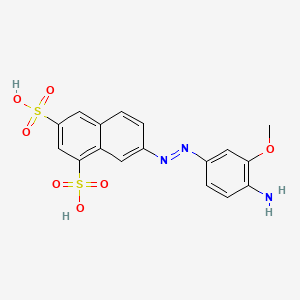
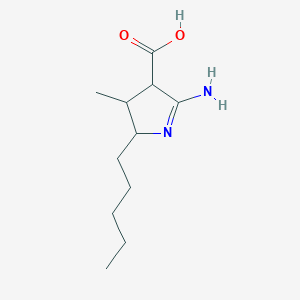
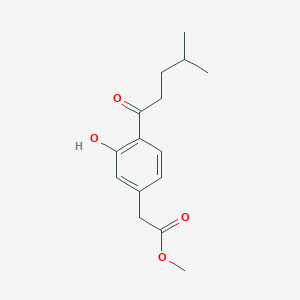


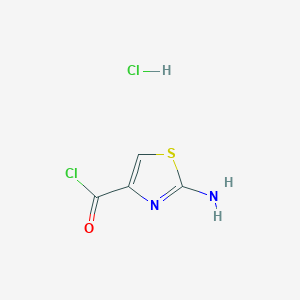
![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
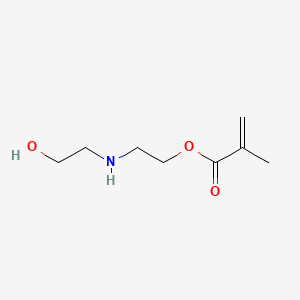
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
